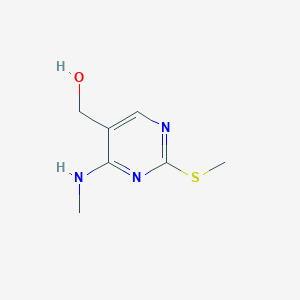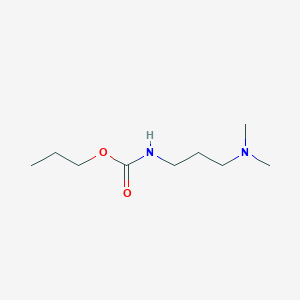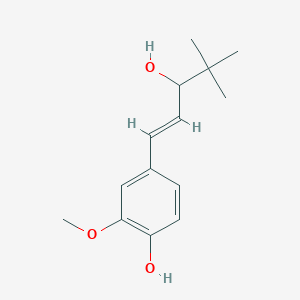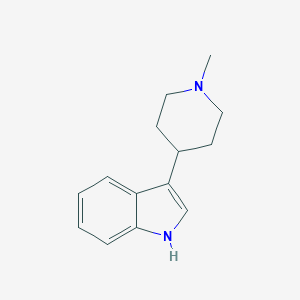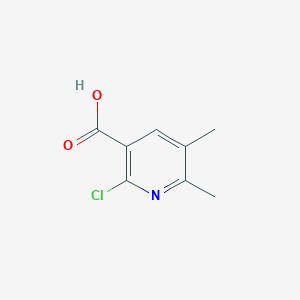
5beta-Cholestane-3alpha,7alpha,12alpha-triol
准备方法
合成路线与反应条件
三羟基胆甾烷可以通过一系列酶促反应从胆固醇合成。该过程涉及在特定位置对胆固醇进行羟基化,以形成三醇。 反应条件通常涉及在生理条件下使用催化羟基化反应的特定酶 .
工业生产方法
由于三羟基胆甾烷在天然来源中的含量相对较低,且合成过程复杂,因此其工业生产并不普遍。 研究人员一直在探索高效的生产方法,重点关注天然资源和酶促过程 .
化学反应分析
反应类型
三羟基胆甾烷会发生多种化学反应,包括:
氧化: 该反应涉及将羟基转化为羰基。
还原: 该反应涉及将羰基转化回羟基。
取代: 该反应涉及用另一种官能团替换一个官能团。
常用试剂与条件
氧化: 常用的试剂包括氧化剂,如高锰酸钾或三氧化铬。
还原: 常用的试剂包括还原剂,如硼氢化钠或氢化铝锂。
取代: 常用的试剂包括亲核试剂,如卤化物或胺。
主要生成产物
这些反应生成的主要产物取决于所使用的具体条件和试剂。 例如,三羟基胆甾烷的氧化会导致酮或醛的形成,而还原会再生羟基 .
科学研究应用
三羟基胆甾烷在科学研究中有多种应用,包括:
化学: 它被用作生物化学试剂,用于研究类固醇代谢和酶促反应。
生物学: 它被研究用于其潜在的健康益处,包括其减少炎症和氧化应激的能力。
医学: 研究表明,它可能在调节血糖水平和改善胰岛素敏感性方面发挥作用。
作用机制
三羟基胆甾烷通过各种分子靶点和途径发挥其作用。它由胆固醇通过肝脏和其他器官中的酶促反应形成。该化合物因其潜在的健康益处而受到研究,包括其减少炎症和氧化应激的能力。 它也可能在调节血糖水平和改善胰岛素敏感性方面发挥作用 .
相似化合物的比较
类似化合物
- 胆甾烷-3β,5α,6β-三醇
- 5α-胆甾烷-3β,5,6β-三醇
独特性
三羟基胆甾烷因其特定的羟基化模式而独一无二,这使其与其他胆甾烷区分开来。 这种独特的结构有助于其特异的生物活性及其潜在的健康益处 .
属性
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-25,28-30H,6-15H2,1-5H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVQQZVHIVNQFH-XJZYBRFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969998 | |
| Record name | Cholestane-3,7,12-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5beta-Cholestane-3alpha,7alpha,12alpha-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
547-96-6 | |
| Record name | 5β-Cholestane-3α,7α,12α-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7,12-Trihydroxycoprostane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholestane-3,7,12-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5beta-Cholestane-3alpha,7alpha,12alpha-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5beta-Cholestane-3alpha,7alpha,12alpha-triol in bile acid biosynthesis?
A: this compound is a key intermediate in the biosynthesis of cholic acid, a primary bile acid. It is formed from cholesterol through a series of enzymatic reactions in the liver. [, , ]
Q2: How is this compound metabolized in the liver?
A2: this compound can be metabolized via two pathways in the liver:
- Mitochondrial 27-hydroxylation pathway: The enzyme sterol 27-hydroxylase (CYP27A1) catalyzes the 27-hydroxylation of this compound within the mitochondria. [, , , , ]
- Microsomal 25-hydroxylation pathway: In the endoplasmic reticulum, the enzyme CYP3A4 primarily catalyzes the 25-hydroxylation of this compound. [, , ]
Q3: How does biliary obstruction affect the metabolism of this compound?
A3: Biliary obstruction leads to specific changes in the activity of enzymes involved in this compound metabolism:
- Microsomal 25- and 26-hydroxylation: These reactions are inhibited. []
- Mitochondrial 26-hydroxylation: This reaction is stimulated for substrates like cholesterol and 5-cholestene-3beta,7alpha-diol but inhibited for this compound. []
Q4: What is the significance of 26-hydroxylation in this compound metabolism?
A: 26-Hydroxylation is a crucial step in the biosynthesis of chenodeoxycholic acid, another primary bile acid. Research suggests that mitochondrial 26-hydroxylation of specific substrates, potentially favoring chenodeoxycholic acid precursors, might be more critical during biliary obstruction. []
Q5: Are there differences in how this compound and cholesterol interact with CYP27A1?
A: Yes, studies suggest distinct binding modes for these two substrates within the active site of CYP27A1. While some amino acid residues interact with both, their spatial orientation differs. This difference is vital for understanding the varied clinical presentations of cerebrotendinous xanthomatosis (CTX), a disease linked to CYP27A1 deficiency. []
Q6: What is cerebrotendinous xanthomatosis (CTX)?
A: CTX is a rare, inherited disorder characterized by mutations in the CYP27A1 gene, leading to reduced chenodeoxycholic acid production and an accumulation of cholesterol and its metabolites, including this compound, in various tissues. [, , ]
Q7: What is the impact of CYP27A1 deficiency on bile acid synthesis?
A: Individuals with CTX exhibit significantly reduced primary bile acid synthesis. This decrease is more pronounced for chenodeoxycholic acid than cholic acid. The deficiency in chenodeoxycholic acid production is attributed to reduced mitochondrial 26-hydroxylation activity. []
Q8: What are the key enzymes involved in the metabolism of this compound?
A8: The main enzymes are:
- CYP27A1 (sterol 27-hydroxylase): A mitochondrial enzyme catalyzing the 27-hydroxylation of this compound. [, , , , ]
- CYP3A4: A microsomal enzyme primarily responsible for the 25-hydroxylation of this compound. [, , ]
- This compound 24-hydroxylase: This enzyme catalyzes the 24-hydroxylation of 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol, playing a critical role in the 25-hydroxylation pathway of cholic acid biosynthesis. []
Q9: How are the activities of these enzymes affected by different physiological conditions?
A: * Cholesterol feeding: Increases the activities of enzymes involved in both the 25- and 27-hydroxylation pathways. []* Bile drainage: Specifically upregulates enzymes within the 25-hydroxylation pathway. []* Biliary obstruction: Inhibits microsomal 25- and 26-hydroxylation while stimulating mitochondrial 26-hydroxylation for some substrates but inhibiting it for this compound. []
Q10: Where does this compound metabolism occur within the liver?
A10: The two main pathways are localized in different cellular compartments:
- Mitochondria: The 27-hydroxylation pathway occurs here, catalyzed by CYP27A1. [, , , , ]
- Endoplasmic reticulum: The 25-hydroxylation pathway occurs here, primarily catalyzed by CYP3A4. [, , ]
Q11: What is the role of non-parenchymal liver cells in the metabolism of this compound?
A: While non-parenchymal cells can convert this compound to 5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol, the rate is significantly lower compared to hepatocytes. This suggests that non-parenchymal cells play a limited role in the overall metabolism of bile acid intermediates. []
Q12: What methods are used to study the metabolism and enzymatic reactions involving this compound?
A12: Several techniques are employed:
- Mass spectrometry: This method helps identify and quantify this compound and its metabolites in biological samples. [, ]
- Gas chromatography-mass spectrometry: Enables the separation and quantification of cholesterol, cholestanol, and various intermediates in bile acid biosynthesis, providing insights into metabolic changes in Cyp27(-/-) mice and CTX patients. []
- High-pressure liquid chromatography: Used to separate and analyze bile acid intermediates, aiding in the identification of products formed during the metabolism of this compound. []
- Recombinant protein expression: Allows the production and purification of enzymes like CYP27A1, enabling detailed characterization of their catalytic properties and substrate specificity. []
- Site-directed mutagenesis: This technique helps investigate the importance of specific amino acid residues in the interaction between CYP27A1 and its substrates, including this compound. []
- Spectroscopic techniques (UV-Vis, CO difference spectroscopy): Used to characterize cytochrome P450 enzymes and study their interactions with substrates and inhibitors. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


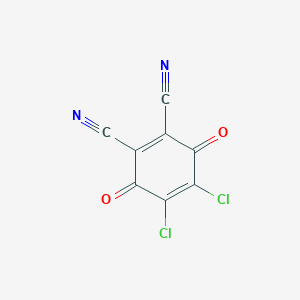
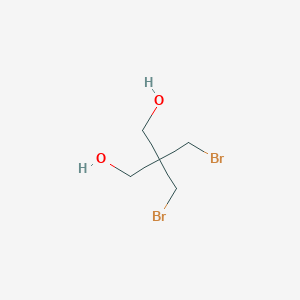
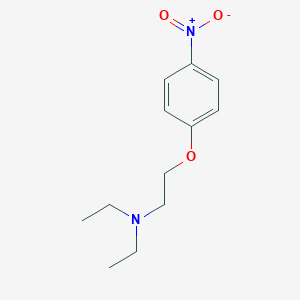
![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)
![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)

